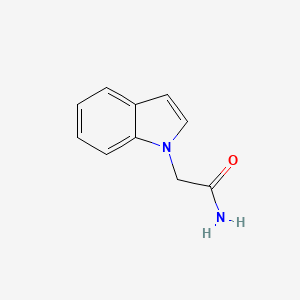

2-(1H-indol-1-yl)acetamide

描述

2-(1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that indole derivatives bind with high affinity to multiple receptors . These compounds have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit viral replication . The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

For example, some indole derivatives have been found to inhibit the synthesis of prostaglandin H2 (PGH2), a key step in prostanoid synthesis .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, and other effects .

生化分析

Biochemical Properties

2-(1H-indol-1-yl)acetamide, like other indole derivatives, has been found to possess various biological activities . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, some indole derivatives have been found to inhibit Bcl-2 and Mcl-1 proteins, which are involved in regulating cell death . The specific interactions of this compound with these or other biomolecules have not been fully elucidated.

Cellular Effects

For example, some indole derivatives have been found to have antiviral activity, inhibiting the replication of viruses such as influenza A and Coxsackie B4 . Other indole derivatives have been found to have anticancer activity, inhibiting the growth of cancer cells .

Molecular Mechanism

Some indole derivatives have been found to inhibit the activity of Bcl-2 and Mcl-1 proteins, which are involved in regulating cell death . These compounds bind to the active pocket of these proteins through Van der Waals forces and hydrogen bonds .

Temporal Effects in Laboratory Settings

It is known that indole derivatives can have diverse biological activities and have the potential to be explored for new therapeutic possibilities .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been well-studied. It is known that indole derivatives can have diverse biological activities and have the potential to be explored for new therapeutic possibilities .

Metabolic Pathways

It is known that gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .

Transport and Distribution

It is known that indole and its derivatives, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, can exert a variety of local and heterotopic biological effects by circulating in the plasma .

Subcellular Localization

It is known that indole and its derivatives, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, can exert a variety of local and heterotopic biological effects by circulating in the plasma .

生物活性

2-(1H-indol-1-yl)acetamide, also known as indole-2-acetamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an indole moiety linked to an acetamide group. This configuration is crucial as both the indole and acetamide functionalities contribute to its biological activity. The indole structure is known for its role in neurotransmitter systems and various signaling pathways, while the acetamide group enhances solubility and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study demonstrated that derivatives of indole compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of tubulin polymerization. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | ~25 | Induction of apoptosis |

| N-(6-amino-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide | MDA-MB-231 | ~30 | Tubulin destabilization |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Inhibitors targeting β-secretase (BACE1), which is involved in amyloid plaque formation, have been developed based on the indole structure. Studies have shown that certain derivatives can significantly inhibit BACE1 activity with IC50 values ranging from 0.90 µM to 0.22 µM . This suggests a promising avenue for developing treatments for Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and neurodegeneration, such as BACE1.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Tubulin Interaction : Similar compounds destabilize microtubules, which is a critical mechanism for anticancer activity.

Study on Antiviral Activity

A recent study explored the antiviral potential of indole derivatives against SARS-CoV-2. Compounds structurally related to this compound were screened for their ability to inhibit RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. Several candidates demonstrated significant inhibition with low cytotoxicity, highlighting the potential of indole-based compounds in antiviral therapy .

Clinical Implications

The therapeutic implications of this compound extend beyond cancer and neurodegeneration. Its anti-inflammatory properties have been noted in various studies, suggesting potential applications in treating inflammatory diseases . The unique combination of the indole and acetamide moieties may enhance its pharmacological profile compared to simpler structures.

属性

IUPAC Name |

2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10(13)7-12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUZMSMGSOUFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39597-63-2 | |

| Record name | Indole-N-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039597632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOLE-N-ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB9DLF2WND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。